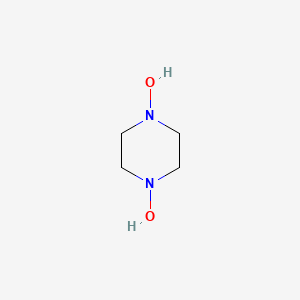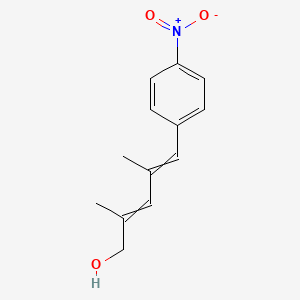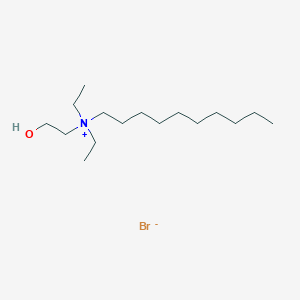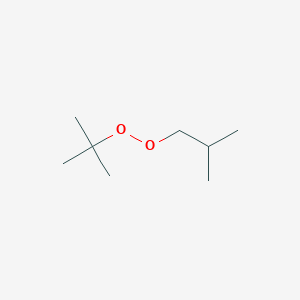
1-(tert-Butylperoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylperoxy)-2-methylpropane is an organic peroxide compound known for its role as a radical initiator in various chemical reactions. Organic peroxides are characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is particularly valued for its ability to initiate polymerization reactions and its use in the synthesis of other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butylperoxy)-2-methylpropane can be synthesized through the acylation of tert-butyl hydroperoxide with appropriate acylating agents. The reaction typically involves the use of benzoyl chloride or similar compounds, where a large excess of tert-butyl hydroperoxide is used to ensure a high yield. The reaction is carried out under controlled conditions to remove the hydrogen chloride formed during the process .
Industrial Production Methods: In industrial settings, the continuous preparation of organic peroxides like this compound is achieved using plate exchangers with high heat exchange capacity. This method ensures efficient heat management and high yield of the desired peroxide .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butylperoxy)-2-methylpropane primarily undergoes oxidation reactions due to the presence of the peroxide group. It can also participate in radical-initiated polymerization reactions, where it acts as a source of free radicals.
Common Reagents and Conditions: The compound reacts with various acids, such as phosphoric acid, sulfuric acid, nitric acid, and hydrochloric acid, leading to its decomposition. These reactions are typically monitored using differential scanning calorimetry and thermal activity monitors to understand the thermokinetic parameters .
Major Products Formed: The decomposition of this compound results in the formation of carbon dioxide, acetone, methane, tert-butanol, and other smaller organic molecules .
Scientific Research Applications
1-(tert-Butylperoxy)-2-methylpropane has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 1-(tert-Butylperoxy)-2-methylpropane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .
Comparison with Similar Compounds
- 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
- tert-Butyl peroxybenzoate
- Di-tert-butyl peroxide
Uniqueness: 1-(tert-Butylperoxy)-2-methylpropane is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it an effective radical initiator for a variety of chemical processes, distinguishing it from other organic peroxides that may have different stability profiles or reactivity patterns .
Properties
CAS No. |
60306-29-8 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-tert-butylperoxy-2-methylpropane |
InChI |
InChI=1S/C8H18O2/c1-7(2)6-9-10-8(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
WBFWMYQNGJMTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



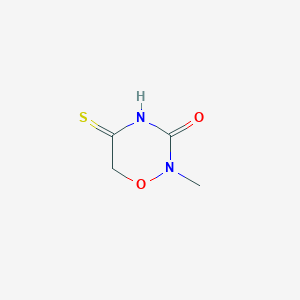
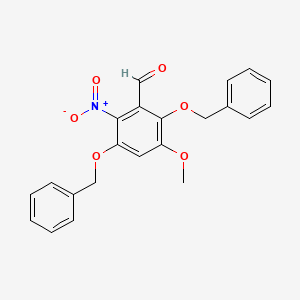
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
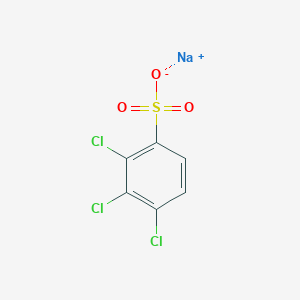
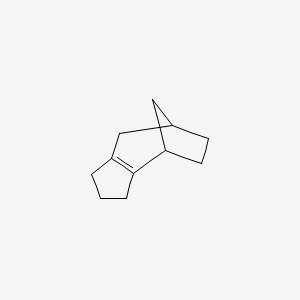
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)

